Cyclohexanamine, N-4-pentenylidene-
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Overview
Description
Cyclohexanamine, N-4-pentenylidene- is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexyl group and a pentenylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-4-pentenylidene- can be synthesized through the condensation reaction of cyclohexylamine with acetylacetonate under azeotropic distillation conditions . This method involves the removal of water to drive the reaction to completion, resulting in the formation of the desired product. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, N-4-pentenylidene- may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, N-4-pentenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentenylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Cyclohexanamine, N-4-pentenylidene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanamine, N-4-pentenylidene- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar cyclohexyl group but lacking the pentenylidene group.
4,4’-Methylenebis-cyclohexanamine: A compound with two cyclohexylamine units linked by a methylene bridge.
Uniqueness
Cyclohexanamine, N-4-pentenylidene- is unique due to the presence of the pentenylidene group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
1200-02-8 |
---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-cyclohexylpent-4-en-1-imine |
InChI |
InChI=1S/C11H19N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2,10-11H,1,3-9H2 |
InChI Key |
IKKYELRQLZXQGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=NC1CCCCC1 |
Origin of Product |
United States |
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